molecular formula C6H12N2O B1347269 Cyclopentanecarbohydrazide CAS No. 3400-07-5

Cyclopentanecarbohydrazide

Cat. No.: B1347269
CAS No.: 3400-07-5
M. Wt: 128.17 g/mol
InChI Key: IXEIBWLTZYOBPF-UHFFFAOYSA-N
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Description

Cyclopentanecarbohydrazide is an organic compound with the molecular formula C₆H₁₂N₂O. It is a derivative of cyclopentane, featuring a carbohydrazide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopentanecarbohydrazide can be synthesized through the reaction of cyclopentanone with hydrazine hydrate. The reaction typically involves heating cyclopentanone with an excess of hydrazine hydrate under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopentanecarbohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanecarbohydrazide involves its interaction with molecular targets through its functional groups. It can form hydrogen bonds and participate in nucleophilic attacks, influencing various biochemical pathways. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its carbohydrazide functional group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a versatile compound in synthetic chemistry and pharmaceutical research .

Properties

IUPAC Name

cyclopentanecarbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-8-6(9)5-3-1-2-4-5/h5H,1-4,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEIBWLTZYOBPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286461
Record name Cyclopentanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3400-07-5
Record name 3400-07-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45911
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopentanecarbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cyclopentanecarbohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is Cyclopentanecarbohydrazide formed from the reaction of tosyl azide with 1-epoxycyclohexene?

A1: The reaction of tosyl azide with 1-epoxycyclohexene doesn't directly yield this compound. Instead, it forms a bicyclic 1-tosyl-5-ethoxy-1,2,3-triazoline intermediate. This triazoline undergoes a rearrangement, leading to the formation of ethyl N-tosylcyclopentencarbimidate. Subsequent reactions then convert ethyl N-tosylcyclopentencarbimidate into this compound. []

Q2: Does the ring size influence the rearrangement pathway of the triazoline intermediate?

A2: Yes, the research demonstrates that the ring size significantly influences the rearrangement pathway. When tosyl azide reacts with 1-epoxycyclopentene (a smaller ring), the resulting triazoline intermediate follows a different rearrangement pathway. Instead of forming a Cyclobutanecarbimidate derivative, it yields N-(2-ethoxy-1-cyclopentenyl)toluenesulfonamide. This difference highlights the impact of ring strain and steric effects on the rearrangement process. []

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